Cas no 2171583-13-2 (5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane)

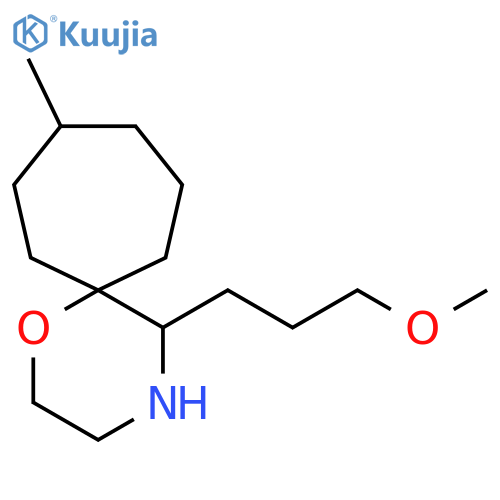

2171583-13-2 structure

商品名:5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane

5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane 化学的及び物理的性質

名前と識別子

-

- 5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane

- EN300-1638993

- 2171583-13-2

- 5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane

-

- インチ: 1S/C15H29NO2/c1-13-5-3-8-15(9-7-13)14(6-4-11-17-2)16-10-12-18-15/h13-14,16H,3-12H2,1-2H3

- InChIKey: WGSJOGVIJROUGF-UHFFFAOYSA-N

- ほほえんだ: O1CCNC(CCCOC)C21CCCC(C)CC2

計算された属性

- せいみつぶんしりょう: 255.219829168g/mol

- どういたいしつりょう: 255.219829168g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 30.5Ų

5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1638993-0.5g |

5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane |

2171583-13-2 | 0.5g |

$974.0 | 2023-06-04 | ||

| Enamine | EN300-1638993-0.25g |

5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane |

2171583-13-2 | 0.25g |

$933.0 | 2023-06-04 | ||

| Enamine | EN300-1638993-1.0g |

5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane |

2171583-13-2 | 1g |

$1014.0 | 2023-06-04 | ||

| Enamine | EN300-1638993-10000mg |

5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane |

2171583-13-2 | 10000mg |

$4360.0 | 2023-09-22 | ||

| Enamine | EN300-1638993-100mg |

5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane |

2171583-13-2 | 100mg |

$892.0 | 2023-09-22 | ||

| Enamine | EN300-1638993-10.0g |

5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane |

2171583-13-2 | 10g |

$4360.0 | 2023-06-04 | ||

| Enamine | EN300-1638993-2500mg |

5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane |

2171583-13-2 | 2500mg |

$1988.0 | 2023-09-22 | ||

| Enamine | EN300-1638993-50mg |

5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane |

2171583-13-2 | 50mg |

$851.0 | 2023-09-22 | ||

| Enamine | EN300-1638993-250mg |

5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane |

2171583-13-2 | 250mg |

$933.0 | 2023-09-22 | ||

| Enamine | EN300-1638993-0.1g |

5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane |

2171583-13-2 | 0.1g |

$892.0 | 2023-06-04 |

5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

2171583-13-2 (5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane) 関連製品

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量